6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine
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Overview
Description
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine is a heterocyclic compound that features both imidazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between an imidazole derivative and an oxazine precursor under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: Its derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-1-carboxylate: This compound has a similar core structure but with different substituents, leading to varied properties and applications.
8-Oxo-6-(phenoxy-methyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-1-carboxylate:
Uniqueness
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-methyl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H10N2O/c1-6-3-9-5-8-2-7(9)4-10-6/h2,5-6H,3-4H2,1H3 |
InChI Key |
ZRHPLOHEKQVIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C=NC=C2CO1 |
Origin of Product |
United States |
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